molecular formula C10H12N4OS2 B2973343 N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207024-49-4

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2973343
M. Wt: 268.35
InChI Key: QTYRYLVADKDASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the bonding, stereochemistry, and conformation of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Anticancer Activity

A study by Gomha et al. (2017) described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety as potential anticancer agents. The compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with certain derivatives showing promising results (IC50 values of 1.61 ± 1.92 and 1.98 ± 1.22 µg/mL) (Gomha et al., 2017). Another research by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them for their anticancer activity, with some compounds exhibiting promising GI50 values against various human cancer cell lines (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, demonstrating antibacterial and antifungal activities superior to some standard treatments against Xanthomonas oryzae pv. Oryzae and Botrytis cinerea (Yu et al., 2022).

Synthesis and Characterization

A variety of synthesis methods have been developed for thiazole and thiadiazole derivatives. For example, Patel and Patel (2015) focused on the synthesis and characterization of benzamide derivatives with potential antibacterial and antifungal properties (Patel & Patel, 2015). Rashdan et al. (2021) explored the synthesis of thiadiazole-based molecules for antiviral activity against COVID-19 through a structure-guided virtual screening approach (Rashdan et al., 2021).

Molecular Docking and ADMET Properties

The study by Tiwari et al. (2017) also included a molecular docking study to predict the probable mechanism of action of synthesized compounds and computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, highlighting the importance of these approaches in drug discovery (Tiwari et al., 2017).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting the potential applications and research directions for the compound based on its properties and current research trends.


I hope this helps! If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-3-4-7-9(17-14-12-7)10(15)11-8-5-6(2)13-16-8/h5H,3-4H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYRYLVADKDASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.